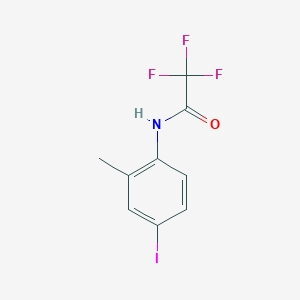

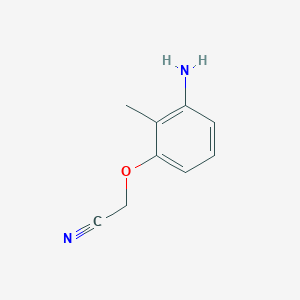

N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide

Overview

Description

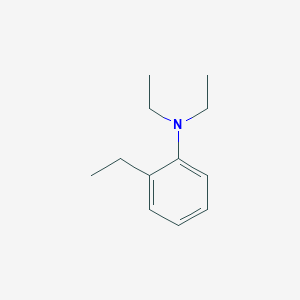

“N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The “N-benzyl” part refers to a benzyl group attached to the nitrogen atom, and the “3-(2-hydroxyethyl)” part indicates a 2-hydroxyethyl group attached to the 3rd position of the pyridine ring . The “4-carboxamide” part means there is a carboxamide group at the 4th position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the benzyl, 2-hydroxyethyl, and carboxamide groups add complexity to the structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Future Directions

Future research on “N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and assessment of its potential uses, such as in the development of new drugs or materials .

Properties

CAS No. |

345311-05-9 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |

InChI Key |

FLBGFYZICOBEIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)

![6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-A]pyrimido[5,4-E]pyrimidin-5(6H)-one](/img/structure/B8750232.png)

![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)